molecular formula C13H14N4O2S B270176 N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Katalognummer B270176
Molekulargewicht: 290.34 g/mol
InChI-Schlüssel: MJPYWRZFACCVDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is its potential use in the development of novel drugs for the treatment of various diseases. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Zukünftige Richtungen

There are several potential future directions for the study of N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. These include further investigation into its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential use in the treatment of various diseases. Additionally, the use of N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide as a tool for studying certain cellular processes and signaling pathways could also be explored.
In conclusion, N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a promising chemical compound that has shown potential for various scientific research applications. Its unique properties and potential for use in the development of novel drugs make it an exciting area of study for researchers in various fields.

Synthesemethoden

The synthesis of N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base. The reaction yields the desired compound in good yields and high purity.

Eigenschaften

Produktname

N-(4-acetylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molekularformel

C13H14N4O2S

Molekulargewicht

290.34 g/mol

IUPAC-Name

N-(4-acetylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H14N4O2S/c1-9(18)10-3-5-11(6-4-10)15-12(19)7-20-13-16-14-8-17(13)2/h3-6,8H,7H2,1-2H3,(H,15,19)

InChI-Schlüssel

MJPYWRZFACCVDJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.